Sofosbuvir impurity G

概要

説明

ソフォスブビル不純物Gは、C型肝炎ウイルス感染症の治療に用いられる抗ウイルス薬ソフォスブビルに見られるプロセス関連不純物です。ソフォスブビルは、ウイルス複製に不可欠なC型肝炎ウイルス非構造タンパク質5B RNA依存性RNAポリメラーゼを標的とするヌクレオチドアナログ阻害剤です。ソフォスブビル不純物Gのような不純物は、薬物の合成および製造プロセス中に発生する可能性があります。

作用機序

ソフォスブビル不純物Gの作用機序は、ソフォスブビルと密接に関連しています。 ソフォスブビルは、C型肝炎ウイルス非構造タンパク質5B RNA依存性RNAポリメラーゼの欠損基質として作用する活性型、2'-デオキシ-2'-α-フルオロ-β-C-メチルウリジン-5'-トリリン酸に代謝されます これにより、ウイルスRNAの複製が阻害されます。

類似の化合物との比較

ソフォスブビル不純物Gは、不純物A、不純物B、不純物C、不純物D、不純物E、および不純物Fなどのソフォスブビルに見られる他のプロセス関連不純物と比較できます . 各不純物は独自の特性を持ち、合成プロセスのさまざまなステップから発生します。ソフォスブビル不純物Gは、その特定の化学構造と生成条件が原因でユニークです。これらの不純物を理解することは、合成を最適化し、最終医薬品製品の純度を確保するために不可欠です。

準備方法

ソフォスブビル不純物Gの調製には、いくつかの合成経路と反応条件が含まれます。 一般的な方法の1つは、高性能液体クロマトグラフィーを使用して、ソフォスブビル合成中の不純物を分離および同定することです . 合成経路には、フッ素化化学、ヌクレオチド合成、および位置選択的および立体選択的ホスホラミデーションなどの複雑なステップが含まれることがよくあります . 工業生産方法は、これらのステップを最適化することに重点を置いており、最終製品の純度と収率を高く維持しています。

化学反応の分析

ソフォスブビル不純物Gは、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬には、ジクロロメタン、メタノール、酢酸エチル、アンモニアなどがあります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、高性能液体クロマトグラフィー中の移動相にリン酸を使用すると、不純物を識別および定量するのに役立ちます .

科学研究への応用

ソフォスブビル不純物Gは、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。化学では、抗ウイルス薬の合成と精製プロセスを研究するために使用されます。生物学および医学では、研究者はソフォスブビルとその不純物の薬物動態と薬力学を理解するのに役立ちます。 製薬業界では、品質管理と最終医薬品製品の安全性と有効性を確保するために不可欠です .

科学的研究の応用

Sofosbuvir impurity G has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and purification processes of antiviral drugs. In biology and medicine, it helps researchers understand the pharmacokinetics and pharmacodynamics of sofosbuvir and its impurities. In the pharmaceutical industry, it is crucial for quality control and ensuring the safety and efficacy of the final drug product .

類似化合物との比較

Sofosbuvir impurity G can be compared with other process-related impurities found in sofosbuvir, such as impurity A, impurity B, impurity C, impurity D, impurity E, and impurity F . Each impurity has unique characteristics and arises from different steps in the synthesis process. This compound is unique due to its specific chemical structure and the conditions under which it forms. Understanding these impurities is essential for optimizing the synthesis and ensuring the purity of the final drug product.

特性

IUPAC Name |

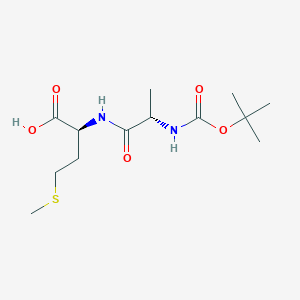

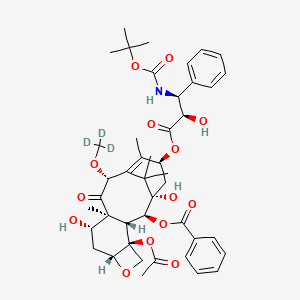

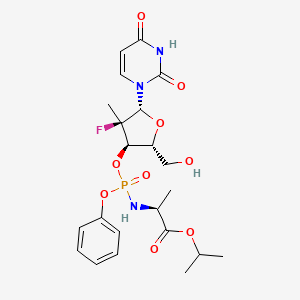

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLPFZASPUMOW-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。